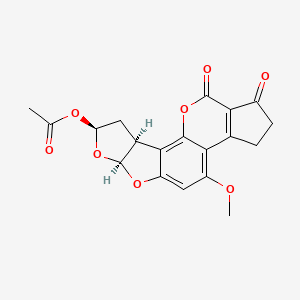

8-Acetoxyalatoxin B2

Description

8-Acetoxyalatoxin B2 is a derivative of aflatoxin, a class of mycotoxins produced by Aspergillus species. Aflatoxins are known for their hepatotoxic and carcinogenic properties, with aflatoxin B1 being the most potent naturally occurring carcinogen . Like other aflatoxins, 8-Acetoxyalatoxin B2 is likely synthesized for research purposes, particularly in toxicology and analytical chemistry, to study structure-activity relationships or metabolic pathways . Its intended uses align with related compounds, such as serving as a laboratory reagent or reference material, but it is strictly advised against use in humans, animals, or food products .

Properties

CAS No. |

22596-82-3 |

|---|---|

Molecular Formula |

C19H16O8 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] acetate |

InChI |

InChI=1S/C19H16O8/c1-7(20)24-13-5-9-16-12(25-19(9)26-13)6-11(23-2)15-8-3-4-10(21)14(8)18(22)27-17(15)16/h6,9,13,19H,3-5H2,1-2H3/t9-,13+,19-/m0/s1 |

InChI Key |

FTYMXWPNEIXDMV-ZVSKPCGTSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@H](O1)OC3=CC(=C4C5=C(C(=O)CC5)C(=O)OC4=C23)OC |

Canonical SMILES |

CC(=O)OC1CC2C(O1)OC3=CC(=C4C5=C(C(=O)CC5)C(=O)OC4=C23)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Aflatoxin derivatives share a core difuranocoumarin structure but differ in substituents, which critically influence their toxicity and reactivity. Below is a comparative analysis:

Key Findings :

- Reactivity: The 8-acetoxy group in 8-Acetoxyalatoxin B2 may alter its metabolic activation compared to aflatoxin B1, which relies on epoxidation of the 8,9-double bond for carcinogenicity. This modification could reduce or shift its toxicological effects .

- Toxicity: While aflatoxin B1 is extensively studied, 8-Acetoxyalatoxin B2’s toxicity remains poorly characterized.

- Analytical Challenges : Detection methods for aflatoxins (e.g., HPLC, mass spectrometry) are standardized for common variants like B1 and G1. Modifications like the acetoxy group in 8-Acetoxyalatoxin B2 may require tailored analytical protocols to ensure accurate quantification .

Metabolic and Mechanistic Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.